![molecular formula C20H23N5O4 B2447802 6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887458-22-2](/img/structure/B2447802.png)
6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a purine moiety, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain an imidazole ring fused to a purine ring, with various substitutions at different positions. These include a 2,4-dimethoxyphenyl group, an ethyl group, and three methyl groups .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the imidazole ring could make the compound slightly basic . The methoxy and methyl groups could affect the compound’s solubility and reactivity .科学的研究の応用
6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Rho GTPases, which are involved in cell proliferation, migration, and invasion. Inhibition of Rho GTPases has been shown to reduce cancer cell growth and metastasis. This compound 1864 has also been studied for its potential use in treating inflammatory diseases and neurodegenerative disorders.
作用機序
6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). GEFs are responsible for activating Rho GTPases by exchanging GDP for GTP. By binding to GEFs, this compound 1864 prevents the activation of Rho GTPases, leading to reduced cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a cytotoxic effect on cancer cells, leading to reduced cell growth and increased cell death. It has also been shown to reduce cancer cell migration and invasion. In addition, this compound 1864 has been shown to reduce inflammation in animal models of inflammatory diseases and to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have a selective inhibitory effect on Rho GTPases, making it a useful tool for studying the role of Rho GTPases in cancer and other diseases.
However, this compound 1864 also has limitations for lab experiments. It has a low yield in its synthesis method, which can make it difficult to obtain large quantities for use in experiments. It also has limited solubility in aqueous solutions, which can make it difficult to use in cell culture experiments.
将来の方向性
There are several future directions for research on 6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864. One direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effects on other signaling pathways involved in cancer and other diseases. Additionally, future research could focus on improving the synthesis method and increasing the yield of this compound 1864.
合成法
The synthesis of 6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 1864 involves multiple steps, starting with the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2-ethyl-4,7-dimethoxypyrazolo[1,5-a]pyrimidine-5-carbaldehyde. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde and ammonium acetate to form the final product, this compound 1864. The yield of this synthesis method is around 25%.
特性
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-7-23-18(26)16-17(22(4)20(23)27)21-19-24(11(2)12(3)25(16)19)14-9-8-13(28-5)10-15(14)29-6/h8-10H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISKJZYMKACHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)OC)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

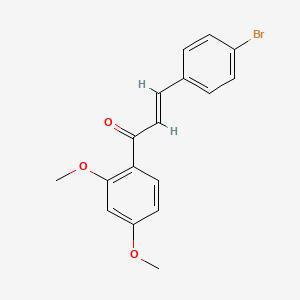
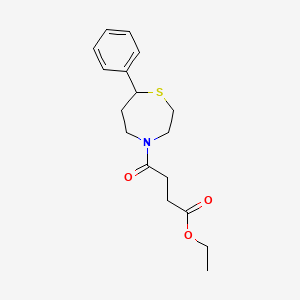
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)
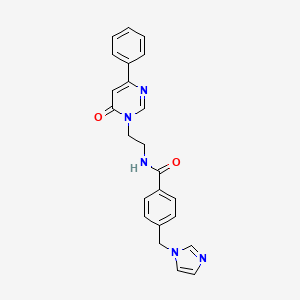

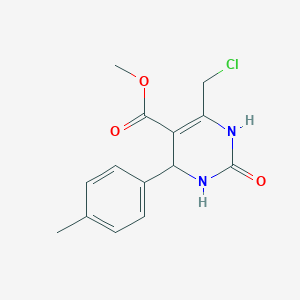
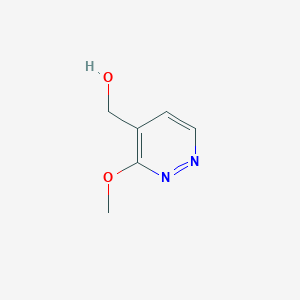
![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)